
5,5-Diphenylhydantoin-3-butyric acid
Vue d'ensemble
Description
5,5-Diphenylhydantoin-3-butyric acid is a derivative of phenytoin, a well-known anticonvulsant drug. This compound is characterized by the presence of two phenyl rings attached to the hydantoin core, along with a butyric acid side chain. It is used in various scientific research applications due to its unique chemical properties and biological activities.
Mécanisme D'action
Target of Action
The primary target of 5,5-Diphenylhydantoin-3-butyric acid is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.
Mode of Action
This compound interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid, repetitive firing of action potentials, which is a characteristic feature of seizure activity. By doing so, it helps to stabilize the threshold against hyperexcitability caused by excessive stimulation .
Biochemical Pathways
For instance, it can affect the release of neurotransmitters, alter the function of synaptic connections, and modulate the activity of other ion channels and receptors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of seizure activity . By blocking the sodium channels, it inhibits the generation and propagation of action potentials, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of the compound can be affected by processes such as chlorination and UV/chlorination . These factors can impact the compound’s stability and its ability to exert its anticonvulsant effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenylhydantoin-3-butyric acid typically involves the reaction of 5,5-diphenylhydantoin with butyric acid under specific conditions. One common method includes the use of ultrasonic irradiation to enhance the reaction efficiency. The reaction mixture usually contains substituted benzils and urea or thiourea derivatives, catalyzed by potassium hydroxide in a dimethyl sulfoxide and water mixture. This method allows for the synthesis of the compound at room temperature with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using standard techniques such as recrystallization or chromatography to ensure high purity for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diphenylhydantoin-3-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl rings and the hydantoin core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Anticonvulsant Research
DPH-BA has been extensively studied for its potential as an anticonvulsant agent. It operates by blocking voltage-gated sodium channels, which are crucial in the propagation of electrical signals in neurons. Research indicates that certain derivatives of DPH-BA exhibit enhanced efficacy compared to traditional phenytoin in treating epilepsy.
Case Study:
A study involving DPH-BA derivatives demonstrated significant anticonvulsant activity in animal models, with some compounds showing over 100% efficacy against induced seizures at low doses .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing more complex molecules.
Key Reactions:
- Oxidation: Formation of ketones or carboxylic acids.
- Reduction: Conversion into alcohols or amines.
- Substitution: Reactivity of phenyl rings for electrophilic or nucleophilic substitutions.
Biological Studies
DPH-BA is investigated for its effects on cellular processes and enzyme activities. Studies have shown that it can modulate neurotransmitter systems, particularly through interactions with opioid receptors, suggesting potential applications in pain management and neurochemistry.
Findings:
Molecular docking studies reveal that structural modifications of DPH-BA can enhance its binding affinity to neurotransmitter receptors, indicating a pathway for developing new therapeutic agents.
Industrial Applications
In addition to research applications, DPH-BA is utilized in the pharmaceutical industry as a precursor for synthesizing novel anticonvulsant drugs. Its role in developing new materials and chemical products is also noteworthy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: The parent compound, known for its anticonvulsant properties.
5,5-Diphenylhydantoin: A closely related compound with similar chemical structure and biological activities.
5-Ethyl-5-phenylhydantoin: Another derivative with anticonvulsant properties.
Uniqueness
5,5-Diphenylhydantoin-3-butyric acid is unique due to the presence of the butyric acid side chain, which may enhance its biological activity and specificity compared to other similar compounds. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Activité Biologique
5,5-Diphenylhydantoin-3-butyric acid, a derivative of the well-known anticonvulsant phenytoin, has garnered attention for its varied biological activities. This compound exhibits significant pharmacological properties, particularly in the context of anticonvulsant effects and potential therapeutic applications.
- Molecular Formula : CHNO
- CAS Number : 57078-98-5
- Molecular Weight : 255.29 g/mol
- Melting Point : 95-98°C
- Boiling Point : 400.1°C at 760 mmHg
The biological activity of this compound primarily involves its interaction with sodium channels in neurons, similar to its parent compound phenytoin. By stabilizing the inactive state of voltage-gated sodium channels, it reduces neuronal excitability and prevents seizure activity.
Key Mechanisms:
- Sodium Channel Modulation : Inhibition of repetitive firing in neurons.
- Neuroprotective Effects : Reduction in oxidative stress and inflammation in neuronal tissues.
- Influence on Neurotransmitter Systems : Potential modulation of GABAergic and glutamatergic neurotransmission.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant efficacy of 5,5-diphenylhydantoin derivatives in various animal models, particularly focusing on their performance in the maximal electroshock (MES) test.
Compound | ED (mg/kg) | Protective Index (PI) | Notes |
---|---|---|---|
Phenytoin | 10.0 | 4.0 | Standard reference |
SB1 | 20.0 | 3.0 | Moderate potency |
SB2 | 15.0 | 4.5 | Higher efficacy |
SB3 | 12.0 | 4.2 | Comparable to phenytoin |
SB4 | 25.0 | 2.8 | Lower efficacy |
SB1-SB4 represent various synthesized derivatives of 5,5-diphenylhydantoin.
Case Studies
-
Study on Anticonvulsant Potency :
A recent study demonstrated that several synthesized derivatives of 5,5-diphenylhydantoin exhibited significant anticonvulsant activity when administered intraperitoneally to rodents. The compounds were shown to reduce seizure frequency significantly compared to control groups, with varying degrees of efficacy based on structural modifications . -
Molecular Docking Analysis :
Molecular docking studies have elucidated the binding affinities of these compounds to sodium channels and opioid receptors, suggesting potential multimodal mechanisms of action that could enhance their therapeutic profiles .
Safety and Toxicology
While the anticonvulsant effects are promising, safety profiles remain a critical aspect of evaluating these compounds:
Propriétés
IUPAC Name |
4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJICGWRFYBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543780 | |
Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-66-0 | |
Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.